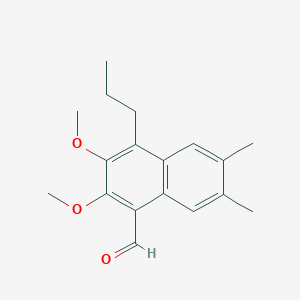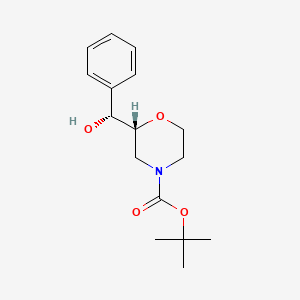
5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy, bromo, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the pyrimidine core under basic conditions.
Methylation: The dimethyl groups at the 4 and 6 positions are introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group enhances binding affinity, while the bromo and dimethyl groups contribute to the compound’s stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-4-methylpyrimidine: Lacks the bromo and additional methyl groups, resulting in different reactivity and applications.
2-Bromo-4,6-dimethylpyrimidine: Lacks the benzyloxy group, affecting its binding properties and biological activity.
5-(Benzyloxy)-2-chloro-4,6-dimethylpyrimidine: Similar structure but with a chloro group instead of bromo, leading to variations in chemical behavior.
Uniqueness
5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its potential as a ligand in biological systems, while the bromo and dimethyl groups provide stability and reactivity for various chemical transformations.
Propriétés
Formule moléculaire |
C13H13BrN2O |
|---|---|
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
2-bromo-4,6-dimethyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C13H13BrN2O/c1-9-12(10(2)16-13(14)15-9)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Clé InChI |
LWBMOOHYBDYBBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)Br)C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11840417.png)






![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11840479.png)


![5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11840493.png)

